molecular formula C33H45NO7 B10871641 Di-tert-butyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

Di-tert-butyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

Cat. No.: B10871641
M. Wt: 567.7 g/mol
InChI Key: LMELPGRPUBIOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes tert-butyl groups, a dimethoxyphenethylamine moiety, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tert-butyl groups: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the dimethoxyphenethylamine moiety: This can be done through a nucleophilic substitution reaction.

    Final functionalization: Hydroxylation and carboxylation steps are carried out to introduce the hydroxy and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate groups can produce primary alcohols.

Scientific Research Applications

DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and functional groups make it a candidate for use in the development of new materials.

    Biological Studies: Its interactions with biological molecules are of interest for understanding its potential effects in biological systems.

Mechanism of Action

The mechanism of action of DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI(TERT-BUTYL) 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C33H45NO7

Molecular Weight

567.7 g/mol

IUPAC Name

ditert-butyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C33H45NO7/c1-31(2,3)40-29(35)27-23(34-18-17-21-15-16-24(38-8)25(19-21)39-9)20-33(7,37)28(30(36)41-32(4,5)6)26(27)22-13-11-10-12-14-22/h10-16,19,26,28,34,37H,17-18,20H2,1-9H3

InChI Key

LMELPGRPUBIOAU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(C1C(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)OC(C)(C)C)NCCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.